An In-depth Technical Guide to 4-Maleimidobutyric Acid Hydrazide Trifluoroacetic Acid Salt: Properties and Applications in Bioconjugation
An In-depth Technical Guide to 4-Maleimidobutyric Acid Hydrazide Trifluoroacetic Acid Salt: Properties and Applications in Bioconjugation
This guide provides a comprehensive technical overview of 4-Maleimidobutyric Acid Hydrazide Trifluoroacetic Acid Salt, a heterobifunctional crosslinking agent pivotal in the fields of bioconjugation, drug delivery, and diagnostics. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, reactivity, and practical applications of this versatile reagent, offering expert insights into its use for creating stable and functional biomolecular conjugates.
Introduction: The Power of Heterobifunctional Crosslinking
In the intricate world of bioconjugation, the ability to selectively link different biomolecules is paramount. 4-Maleimidobutyric Acid Hydrazide Trifluoroacetic Acid Salt emerges as a powerful tool, offering two distinct reactive functionalities: a maleimide group and a hydrazide group. This heterobifunctional nature allows for the sequential and controlled conjugation of molecules, a critical feature in the construction of complex architectures such as antibody-drug conjugates (ADCs).[1][2] The trifluoroacetic acid salt form often enhances the solubility and stability of the reagent, facilitating its use in aqueous buffer systems commonly employed in biological research.[3][4]
This guide will navigate through the essential chemical properties of this crosslinker, explore the mechanisms of its reactions, provide detailed protocols for its application, and discuss critical considerations for its handling and storage to ensure optimal performance in your research endeavors.
Physicochemical Properties
| Property | Value (for 4-(Maleimidomethyl)cyclohexane-1-carboxyl-hydrazide trifluoroacetic acid salt) | Reference |
| CAS Number | 181148-00-5 | [1][5] |
| Molecular Formula | C12H17N3O3·CF3CO2H | [1] |
| Molecular Weight | 365.31 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥ 98% (TLC) | [1] |
| Storage Conditions | 2-8 °C | [1] |
The core structure of the topic compound, 4-Maleimidobutyric acid, has a CAS number of 57078-98-5 and a molecular weight of 183.16 g/mol .[6]
Chemical Reactivity and Mechanism of Action
The utility of 4-Maleimidobutyric Acid Hydrazide lies in the orthogonal reactivity of its two functional groups, enabling a two-step conjugation strategy.
The Maleimide Group: Thiol-Specific Conjugation
The maleimide moiety is highly reactive towards sulfhydryl (thiol) groups, found in cysteine residues of proteins and peptides. This reaction, a Michael addition, proceeds efficiently and with high specificity under mild pH conditions, typically between 6.5 and 7.5, to form a stable thioether bond.[7] At pH values above 7.5, the maleimide group can exhibit some reactivity towards primary amines, such as the side chain of lysine.[7]
The reaction mechanism involves the nucleophilic attack of the thiolate anion on one of the activated double bond carbons of the maleimide ring.
Caption: Reaction of a hydrazide with a carbonyl group.
Hydrazone bonds exhibit pH-dependent stability; they are relatively stable at neutral pH but are susceptible to hydrolysis under acidic conditions. [8]This property can be exploited for the development of acid-labile drug delivery systems that release their payload in the acidic environment of endosomes or lysosomes. [8]
The Role of the Trifluoroacetic Acid (TFA) Salt
The trifluoroacetic acid salt form of the crosslinker serves several important functions. TFA is a strong acid, and its presence as a counterion can enhance the solubility of the hydrazide moiety in aqueous solutions. [3][9]In peptide and protein chemistry, TFA is commonly used as an ion-pairing agent in reverse-phase HPLC, which can aid in the purification and analysis of the crosslinker and its conjugates. [4]However, it is important to be aware that residual TFA can sometimes interfere with biological assays. [3]
Practical Applications and Protocols
The unique reactivity of 4-Maleimidobutyric Acid Hydrazide makes it a valuable reagent in various bioconjugation applications, most notably in the construction of Antibody-Drug Conjugates (ADCs).
Antibody-Drug Conjugate (ADC) Development
ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. 4-Maleimidobutyric Acid Hydrazide can be used to link the antibody to the drug. A typical strategy involves:
-
Antibody Modification: Introducing free thiol groups onto the antibody, often by the reduction of interchain disulfide bonds.
-
Drug-Linker Conjugation: Reacting the hydrazide end of the crosslinker with a carbonyl group on the cytotoxic drug.
-
ADC Formation: Conjugating the maleimide end of the drug-linker construct to the free thiols on the antibody.
Caption: General workflow for ADC synthesis.
Step-by-Step Protocol for Protein-Small Molecule Conjugation
This protocol provides a general framework for conjugating a thiol-containing protein to a carbonyl-containing small molecule using 4-Maleimidobutyric Acid Hydrazide.
Materials:
-
Thiol-containing protein (e.g., reduced antibody) in a suitable buffer (e.g., PBS, pH 7.2)
-
Carbonyl-containing small molecule
-
4-Maleimidobutyric Acid Hydrazide Trifluoroacetic Acid Salt
-
Anhydrous DMSO or DMF
-
Reaction buffers:
-
Conjugation Buffer 1 (for hydrazone formation): e.g., 100 mM MES, 150 mM NaCl, pH 4.7
-
Conjugation Buffer 2 (for maleimide reaction): e.g., 100 mM Phosphate, 150 mM NaCl, pH 7.2
-
-
Desalting columns
Procedure:
-
Preparation of the Drug-Linker Construct: a. Dissolve the carbonyl-containing small molecule and a 1.5 to 3-fold molar excess of 4-Maleimidobutyric Acid Hydrazide in a minimal amount of anhydrous DMSO or DMF. b. Add the dissolved reagents to the Conjugation Buffer 1. c. Incubate the reaction mixture at room temperature for 2-4 hours. d. Purify the drug-linker construct using an appropriate method (e.g., HPLC) to remove unreacted starting materials.
-
Preparation of the Thiol-Containing Protein: a. If necessary, reduce the protein to generate free thiol groups. This can be achieved by treating the protein with a reducing agent such as DTT or TCEP, followed by removal of the reducing agent using a desalting column.
-
Conjugation of the Drug-Linker to the Protein: a. Dissolve the purified drug-linker construct in Conjugation Buffer 2. b. Add the drug-linker solution to the thiol-containing protein at a defined molar ratio (e.g., 5-10 fold molar excess of the drug-linker). c. Incubate the reaction mixture at 4°C for 12-16 hours or at room temperature for 2-4 hours.
-
Purification and Characterization of the Conjugate: a. Remove excess, unreacted drug-linker using a desalting column or dialysis. b. Characterize the final conjugate using appropriate analytical techniques such as SDS-PAGE, size-exclusion chromatography (SEC), and mass spectrometry to determine the drug-to-antibody ratio (DAR).
Handling and Storage
Proper handling and storage are crucial to maintain the reactivity of 4-Maleimidobutyric Acid Hydrazide.
-
Storage: The compound should be stored as a solid at 2-8°C, protected from moisture. [1]* Solution Preparation: Prepare solutions of the crosslinker in anhydrous DMSO or DMF immediately before use. The maleimide group is susceptible to hydrolysis in aqueous solutions, especially at neutral to basic pH. [10]* Safety: Trifluoroacetic acid is corrosive and can cause severe skin and eye damage. [11]Always handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [11][12]
Conclusion
4-Maleimidobutyric Acid Hydrazide Trifluoroacetic Acid Salt is a highly versatile heterobifunctional crosslinker that enables the precise and controlled conjugation of biomolecules. Its orthogonal reactivity, coupled with the favorable properties imparted by the TFA salt, makes it an indispensable tool for researchers in drug development, diagnostics, and fundamental biological research. By understanding its chemical properties and adhering to optimized protocols, scientists can effectively harness the power of this reagent to construct innovative and functional bioconjugates.
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